molecular formula C8H13N3O B1653697 (2S,3R)-2-(1-Methylpyrazol-4-yl)oxolan-3-amine CAS No. 1909293-53-3

(2S,3R)-2-(1-Methylpyrazol-4-yl)oxolan-3-amine

Cat. No.: B1653697
CAS No.: 1909293-53-3
M. Wt: 167.21
InChI Key: JWHDQIBDWOXMLS-SFYZADRCSA-N
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Description

(2S,3R)-2-(1-Methylpyrazol-4-yl)oxolan-3-amine is a chiral tetrahydrofuran derivative featuring a 1-methylpyrazole substituent at the C2 position and an amine group at C2. Its stereochemistry (2S,3R) is critical for its molecular interactions, particularly in drug discovery and asymmetric synthesis. The compound’s molecular formula is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol (calculated).

Properties

IUPAC Name

(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-5-6(4-10-11)8-7(9)2-3-12-8/h4-5,7-8H,2-3,9H2,1H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHDQIBDWOXMLS-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170517
Record name 3-Furanamine, tetrahydro-2-(1-methyl-1H-pyrazol-4-yl)-, (2S,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909293-53-3
Record name 3-Furanamine, tetrahydro-2-(1-methyl-1H-pyrazol-4-yl)-, (2S,3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909293-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanamine, tetrahydro-2-(1-methyl-1H-pyrazol-4-yl)-, (2S,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,3R)-2-(1-Methylpyrazol-4-yl)oxolan-3-amine is a chiral organic compound notable for its unique structural features, including a five-membered oxolane ring and a 1-methylpyrazole substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating biological pathways relevant to various diseases.

Structural Characteristics

The stereochemistry at the 2 and 3 positions of the oxolane ring is critical for its biological activity. The presence of an amine group allows for nucleophilic interactions, while the oxolane ring can undergo various chemical transformations. The methylpyrazole moiety is significant for its ability to modulate enzyme activity and receptor interactions, which are vital in signaling pathways.

Biological Activity

Research indicates that compounds similar to This compound exhibit diverse biological activities, including:

  • Anti-inflammatory properties
  • Antimicrobial effects
  • Anticancer activities

The pyrazole ring's role in influencing enzyme activity and receptor interactions is particularly noteworthy, suggesting potential applications in neuroprotection and inflammation modulation.

The mechanism of action involves binding to specific molecular targets, which may include enzymes or receptors. This interaction alters their activity, leading to various biological effects. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions quantitatively.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
1-MethylpyrazolePyrazole ringAntimicrobial
4-Amino-1-methylpyrazoleAmino group at position 4Anticancer
(S)-N-(1-Methylpyrazolyl)alanineAmino acid derivative with pyrazoleNeuroprotective
Pyrazolo[3,4-b]quinolinExtended pyrazole structureAntiviral

The distinct stereochemistry and functional groups of This compound may confer unique biological activities not observed in these similar compounds.

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Antiproliferative Activity : A study on 1-methylpyrazolo[1,2-a]benzo[1,2,3,4]tetrazin derivatives demonstrated significant antiproliferative effects against over 50 tumor cell lines with sub-micromolar GI(50) values. This suggests that pyrazole derivatives can be effective in cancer treatment .
  • Adenosine Receptor Modulation : Research indicates that compounds targeting adenosine receptors can be beneficial in treating autoimmune inflammatory conditions and ischemia-related disorders . The structural features of This compound may allow it to interact with these receptors effectively.
  • Neuroprotective Effects : Certain pyrazole derivatives have shown promise in neuroprotection by modulating pathways involved in neurodegenerative diseases. The specific interactions of This compound warrant further investigation in this context.

Synthesis Methods

The synthesis of This compound can be achieved through various methods that ensure control over stereochemical outcomes. These methods typically involve:

  • Protection of functional groups.
  • Cyclization to form the oxolane structure.
  • Introduction of the pyrazole moiety through specific reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

rac-(2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
  • Structure : Ethyl group replaces methyl on the pyrazole ring.
  • Molecular Formula : C₉H₁₇Cl₂N₃O.
  • Molecular Weight : 268.76 g/mol.
  • Impact : Increased lipophilicity due to the ethyl group may enhance membrane permeability but reduce aqueous solubility. The dihydrochloride salt improves stability and solubility for pharmacological applications .
rac-(2S,3R)-2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
  • Structure : Three methyl groups on the pyrazole ring.
  • Molecular Formula : C₁₀H₁₉Cl₂N₃O.
  • Molecular Weight : 276.20 g/mol.
  • However, enhanced metabolic stability is expected due to reduced susceptibility to oxidative degradation .

Stereochemical and Backbone Modifications

rac-(3R,4R)-N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride
  • Structure : Oxolane backbone with an ether-linked pyrazole and N-methylation.
  • Molecular Formula : C₁₀H₁₈Cl₂N₃O.
  • Molecular Weight : 282.18 g/mol.
  • N-methylation may decrease intermolecular hydrogen bonding, affecting solubility .
trans-3-Amino-2-(1-methyl-2-imidazolyl)tetrahydrofuran Dihydrochloride
  • Structure : Tetrahydrofuran backbone with imidazole instead of pyrazole.
  • Molecular Formula : C₈H₁₅Cl₂N₃O.
  • Molecular Weight : 240.13 g/mol.

Halogenated and Functionalized Derivatives

rac-(3R,4S)-4-(4-Bromo-1H-pyrazol-1-yl)oxolan-3-amine hydrochloride
  • Structure : Bromine substitution at the pyrazole C4 position.
  • Molecular Formula : C₈H₁₂BrClN₃O.
  • Molecular Weight : 289.56 g/mol.
  • It may also enhance hydrophobic interactions in binding pockets .
rac-(2S,3R)-2-(6-Methoxypyridin-3-yl)oxolan-3-amine dihydrochloride
  • Structure : Pyridine ring replaces pyrazole, with a methoxy group.
  • Molecular Formula : C₁₀H₁₆Cl₂N₂O₂.
  • Molecular Weight : 283.16 g/mol.

Research Implications

  • Drug Design : The methylpyrazole-oxolane scaffold shows versatility. Ethyl or halogenated derivatives may optimize pharmacokinetics, while stereochemical purity (e.g., 2S,3R vs. racemic mixtures) is critical for target specificity .
  • Synthetic Utility : Dihydrochloride salts are preferred for stability in aqueous formulations, as seen in multiple analogs .
  • Limitations: Limited bioavailability data for the parent compound necessitate further comparative studies on ADME (absorption, distribution, metabolism, excretion) properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-(1-Methylpyrazol-4-yl)oxolan-3-amine
Reactant of Route 2
(2S,3R)-2-(1-Methylpyrazol-4-yl)oxolan-3-amine

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